Domperidone Maleate is a synthetic benzimidazole derivative categorized as a dopamine antagonist. [] It is primarily recognized for its peripheral dopamine receptor blocking properties, specifically targeting the D2 receptors. [, , ] In scientific research, Domperidone Maleate serves as a valuable tool for investigating gastrointestinal motility and exploring novel drug delivery systems.
Domperidone was initially synthesized in the 1970s and has since been utilized in various formulations for treating gastrointestinal disorders. It is derived from the benzimidazole class of compounds, which are known for their diverse pharmacological activities.
Domperidone Maleate is classified as a dopamine receptor antagonist. It is often categorized under antiemetics and gastroprokinetic agents due to its mechanism of action in promoting gastric motility and preventing nausea.
The synthesis of Domperidone Maleate involves several key steps, typically starting from o-diaminobenzene. The synthesis process can be optimized to enhance yield and reduce costs. Notably, one method includes the reaction of o-diaminobenzene with ethyl chloroformate in the presence of triethylamine at controlled temperatures, followed by further reactions involving 1-bromo-3-chloropropane and sodium hydroxide to produce intermediate compounds before finalizing the maleate salt form.
The molecular structure of Domperidone Maleate can be represented as follows:
The structure features a benzimidazole core, which is substituted with various functional groups that contribute to its pharmacological properties.
Domperidone Maleate undergoes several chemical reactions during its synthesis and formulation processes:
The synthesis reactions involve careful control of temperature, pH, and reactant concentrations to maximize yield and minimize byproducts. Techniques such as chromatography are employed for purification.
Domperidone Maleate functions primarily as a dopamine D2 receptor antagonist. By blocking these receptors in the gastrointestinal tract, it enhances peristalsis and increases lower esophageal sphincter tone, thereby preventing reflux and promoting gastric emptying.
Relevant analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability during formulation development .
Domperidone Maleate is widely used in clinical settings for:
Domperidone (chemically designated as 5-chloro-1-[1-[3-(2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one) was first synthesized in 1974 by Janssen Pharmaceutica scientists seeking peripherally selective dopamine antagonists. Initial pharmacological screening revealed potent dopamine D2/D3 receptor antagonism with minimal blood-brain barrier penetration—a key differentiator from central-acting agents like metoclopramide [1] [9]. Early in vivo studies demonstrated dual actions:
The drug’s rapid absorption after oral administration (peak plasma: 30–60 min) and preferential metabolism via hepatic CYP3A4 were characterized during preclinical development [2]. By 1979, domperidone was approved in Europe for gastrointestinal motility disorders, capitalizing on its peripheral selectivity to avoid neuropsychiatric side effects [1].
Domperidone’s core structure evolved from benzimidazole-based scaffolds known for modulating neurotransmitter receptors. Strategic modifications optimized dopamine receptor affinity and pharmacokinetics:
Domperidone Maleate Salt Formation:Conversion to the maleate salt (1:1 stoichiometry) addressed solubility limitations of the free base. Key advantages included:
Property | Free Base | Maleate Salt |
---|---|---|
Aqueous Solubility | Low (pH-dependent) | >5 mg/mL (pH 6.8) |
Bioavailability | 13–17% | Improved by 40% |
Crystallinity | Polymorphic risk | Stable monohydrate |
Table 1: Impact of maleate salt formation on domperidone properties [4] [8].
Maleate’s carboxylic acid group formed ionic bonds with domperidone’s piperidine nitrogen, enhancing dissolution and reducing first-pass metabolism vulnerability [5].
Domperidone synthesis employs a convergent strategy coupling two benzimidazolone intermediates. Modern routes prioritize selectivity and green chemistry principles [3] [10]:
Route A: Direct N-Alkylation1. Intermediate 1 (N-(3-chloropropyl)benzimidazolone):- Synthesized via cyclocarbonylation of o-phenylenediamine using urea or CO₂ under ionic liquid catalysis (yield: >95%) [3] [10].- Selective monoalkylation with 1-bromo-3-chloropropane under phase-transfer conditions (NaOH/CH₂Cl₂) minimizes di-substituted byproducts [10].
Route B: Reductive Cyclization
Key Intermediates:
Intermediate | Role | Purity Target |
---|---|---|
N-(3-chloropropyl)benzimidazolone | Alkylating agent | >98.5% |
1-(piperidin-4-yl)-5-chlorobenzimidazolone | Nucleophile core | >99% |
Domperidone free base | Crude product for salt formation | >97% |
Table 2: Critical intermediates in domperidone synthesis [4] [10].
Final Coupling:Intermediates 1 and 2 undergo nucleophilic substitution in acetonitrile with K₂CO₃, yielding domperidone free base. Maleate salt forms via crystallization in ethanol-maleic acid solution [4].
Efforts to mitigate domperidone’s cardiac risk (QT prolongation) while retaining efficacy drove analog development:
Deudomperidone (CIN-102):
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0